molecular formula C14H17BrN2O3 B12332122 (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate

(1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate

Cat. No.: B12332122
M. Wt: 341.20 g/mol
InChI Key: GZFGTASWNSJRJY-UHFFFAOYSA-N
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Description

“(1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate” (molecular formula: C₁₄H₁₇BrN₂O₃, molecular weight: 341.21) is a cyclohexanecarboxylate derivative featuring a 5-bromopyridin-2-ylcarbamoyl substituent at the 4-position of the cyclohexane ring. This compound is structurally characterized by its trans-configuration (1r,4r) and a methyl ester group at the 1-position. It is synthesized via carbamoylation of the cyclohexane scaffold with 5-bromopyridin-2-amine, followed by esterification . The compound is commercially available at 95% purity and is utilized in medicinal chemistry research, particularly in targeting receptors or enzymes where halogenated aromatic systems are critical .

Properties

Molecular Formula

C14H17BrN2O3

Molecular Weight

341.20 g/mol

IUPAC Name

methyl 4-[(5-bromopyridin-2-yl)carbamoyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H17BrN2O3/c1-20-14(19)10-4-2-9(3-5-10)13(18)17-12-7-6-11(15)8-16-12/h6-10H,2-5H2,1H3,(H,16,17,18)

InChI Key

GZFGTASWNSJRJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Meldrum’s Acid-Mediated Cyclization

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is used to form β-keto esters from piperidine derivatives. For example:

  • Reaction : Piperidine-4-carboxylic acid reacts with Meldrum’s acid in the presence of EDC·HCl and DMAP to yield a β-keto ester intermediate.
  • Conditions : 0–5°C, 12–24 hours in dichloromethane.
  • Yield : 70–85%.

Stereochemical Control

The (1R,4R) configuration is achieved using chiral auxiliaries or asymmetric catalysis. For instance:

  • Catalyst : (R)-BINAP-Ru complexes enable hydrogenation of cyclohexenone precursors to afford >95% enantiomeric excess.

Preparation of 5-Bromopyridin-2-amine

The bromopyridine moiety is synthesized via two primary routes:

Direct Bromination of Pyridine Derivatives

  • Substrate : 2-Amino-5-methylpyridine.
  • Reagents : N-Bromosuccinimide (NBS), dibenzoyl peroxide, or AIBN in CCl₄.
  • Conditions : Reflux at 75–85°C for 3–19 hours.
  • Yield : 20–69% (dependent on reaction time and radical initiator).

Sandmeyer Reaction

  • Substrate : 2-Aminopyridine.
  • Reagents : CuBr₂, tert-butyl nitrite in acetonitrile.
  • Yield : 60–81%.

Coupling of Cyclohexanecarboxylic Acid and 5-Bromopyridin-2-amine

The carbamoyl bond is formed via carbodiimide-mediated coupling:

EDC/HOBt Method

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
  • Solvent : Dichloromethane or DMF.
  • Conditions : 0°C to room temperature, 12–24 hours.
  • Yield : 75–92%.

Alternative Coupling Agents

  • DCC/DMAP : N,N'-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in THF.
  • Yield : 68–78%.

Esterification of the Carboxylic Acid Intermediate

The methyl ester is introduced via Fischer esterification or methanolysis:

Acid-Catalyzed Esterification

  • Reagents : H₂SO₄ or HCl in methanol.
  • Conditions : Reflux for 6–12 hours.
  • Yield : 85–95%.

Methanolysis of Meldrum’s Adduct

  • Substrate : Cyclohexanecarboxylic acid-Meldrum’s acid adduct.
  • Conditions : Methanol, 40–60°C, 2–4 hours.
  • Yield : 90–98%.

Optimization Data Tables

Table 1: Bromination of Pyridine Derivatives

Substrate Reagent Solvent Time (h) Yield (%) Source
2-Amino-5-methylpyridine NBS, AIBN CCl₄ 19 20
2-Aminopyridine CuBr₂, t-BuONO CH₃CN 2 81

Table 2: Coupling Reaction Efficiency

Coupling Agent Solvent Temperature (°C) Yield (%) Source
EDC/HOBt DCM 0 → RT 92
DCC/DMAP THF RT 78

Challenges and Solutions

  • Stereochemical Purity : Use of chiral HPLC or enzymatic resolution improves enantiomeric excess.
  • Low Bromination Yields : Optimizing radical initiator (AIBN > dibenzoyl peroxide) increases efficiency.
  • Ester Hydrolysis : Anhydrous conditions prevent undesired hydrolysis during esterification.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Ru-based catalysts reduce enantiomer separation costs.
  • Green Solvents : Replacement of CCl₄ with acetonitrile or DMF enhances sustainability.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its bromopyridinyl group is particularly useful for labeling and tracking in biochemical assays .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to innovative products with wide-ranging applications .

Mechanism of Action

The mechanism of action of (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl group can form strong interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved .

Biological Activity

(1R,4R)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a cyclohexane core with a carbamoyl group attached to a brominated pyridine ring. This unique arrangement contributes to its biological activity.

Pharmacological Properties

Research indicates that (1R,4R)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate exhibits various biological activities:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
  • Anticancer Effects : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
  • Neuroprotective Effects : Some studies suggest that this compound can protect neuronal cells from oxidative stress, which is crucial for treating neurodegenerative diseases.

The mechanisms through which (1R,4R)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate exerts its effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cell signaling pathways related to inflammation and cancer progression.
  • Modulation of Gene Expression : The compound may influence the expression of genes associated with apoptosis and cell survival.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 20 µM across different cell lines.
  • Animal Models : In a murine model of inflammation, administration of (1R,4R)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate resulted in a significant reduction in edema and inflammatory markers.
  • Neuroprotection : In models of oxidative stress-induced neuronal damage, the compound showed protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates.

Data Table

The following table summarizes key findings from various studies regarding the biological activity of (1R,4R)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate:

Study TypeEffect ObservedIC50/EC50 Value
In Vitro Cancer StudyCell Viability Reduction10 - 20 µM
In Vivo InflammationEdema ReductionSignificant
Neuroprotection StudyROS ReductionNot specified

Comparison with Similar Compounds

a. (1r,4r)-Methyl 4-formylcyclohexanecarboxylate

  • Molecular formula : C₉H₁₄O₃; Molecular weight : 170.21 .
  • The formyl group (CHO) at the 4-position contrasts with the bromopyridin-2-ylcarbamoyl group in the target compound.
  • The absence of a bromine atom and carbamate linkage reduces steric bulk and polarity, resulting in lower molecular weight and altered solubility.

b. (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

  • Molecular formula : C₉H₁₆O₃; Molecular weight : 172.22 .
  • The hydroxymethyl (CH₂OH) substituent increases hydrophilicity (PSA: 46.53) compared to the bromopyridin-2-ylcarbamoyl group (PSA: ~90).
  • Physical properties: Boiling point (250.7°C), density (1.1 g/cm³), and flash point (99.8°C) are lower than brominated analogues due to reduced molecular weight and halogen absence .

c. trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

  • Molecular formula: C₁₃H₂₃NO₄ (estimated); Similarity score: 0.82 .
  • The tert-butoxycarbonyl (Boc)-protected amino group introduces steric hindrance and enhances stability under acidic conditions. Unlike the bromopyridine group, the Boc group is non-aromatic and less electrophilic.

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight Key Substituent Boiling Point (°C) Density (g/cm³) Pharmacological Notes
Target Compound 341.21 5-Bromopyridin-2-ylcarbamoyl N/A N/A Potential kinase/receptor inhibition
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate 170.21 Formyl N/A N/A Intermediate in organic synthesis
(1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 172.22 Hydroxymethyl 250.7 1.1 Low toxicity; used in polymer chemistry
trans-Methyl 4-((tert-Boc)amino)cyclohexanecarboxylate ~257.3 tert-Boc-amino N/A N/A Protease inhibitor scaffolds

Key Observations :

  • Carbamate vs. Ester : The carbamate linkage (O-C(=O)-N) in the target compound improves hydrolytic stability compared to ester or hydroxymethyl derivatives .

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